molecular formula C23H20N2O4S B12313024 N-Fmoc-S-2-Pyridinylthio-L-cysteine

N-Fmoc-S-2-Pyridinylthio-L-cysteine

Cat. No.: B12313024
M. Wt: 420.5 g/mol
InChI Key: ZMZCOJOPTUVJRU-UHFFFAOYSA-N
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Description

N-Fmoc-S-2-Pyridinylthio-L-cysteine: is a synthetic compound with the chemical formula C23H20N2O4S2 and a molecular weight of 452.55 g/mol . It is commonly used as a building block in peptide synthesis due to its unique structural properties. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often include the use of organic solvents such as dimethylformamide (DMF) and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods: Industrial production of N-Fmoc-S-2-Pyridinylthio-L-cysteine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is typically purified using techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-Fmoc-S-2-Pyridinylthio-L-cysteine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-Fmoc-S-2-Pyridinylthio-L-cysteine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Fmoc-S-2-Pyridinylthio-L-cysteine involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of cysteine, preventing unwanted side reactions during peptide elongation. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, exposing the free amino group for further coupling reactions .

Comparison with Similar Compounds

Uniqueness: N-Fmoc-S-2-Pyridinylthio-L-cysteine is unique due to the presence of the pyridinylthio group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific peptide synthesis applications where the pyridinylthio group can participate in unique chemical reactions .

Properties

Molecular Formula

C23H20N2O4S

Molecular Weight

420.5 g/mol

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-pyridin-2-ylsulfanylpropanoic acid

InChI

InChI=1S/C23H20N2O4S/c26-22(27)20(14-30-21-11-5-6-12-24-21)25-23(28)29-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-12,19-20H,13-14H2,(H,25,28)(H,26,27)

InChI Key

ZMZCOJOPTUVJRU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CSC4=CC=CC=N4)C(=O)O

Origin of Product

United States

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